An In-Depth Technical Guide to the Molecular Structure of (3,3-Difluorocyclohexyl)methanamine
An In-Depth Technical Guide to the Molecular Structure of (3,3-Difluorocyclohexyl)methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The gem-difluoromethylene (CF2) group, in particular, serves as a valuable bioisostere for carbonyls or ethers and can significantly influence molecular conformation, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive technical overview of (3,3-Difluorocyclohexyl)methanamine, a building block of increasing interest in drug discovery. We will delve into its synthesis, detailed structural elucidation through spectroscopic methods, and a thorough analysis of its conformational preferences. The causality behind experimental choices and the implications of its unique structural features for drug design will be emphasized throughout.
Introduction: The Strategic Value of the gem-Difluoro Cyclohexyl Moiety
Saturated carbocycles are prevalent motifs in pharmaceutical agents, providing a three-dimensional framework that can optimize ligand-receptor interactions.[3] The modification of these rings with fluorine atoms is a widely adopted strategy to enhance key drug-like properties.[1] The introduction of a gem-difluoro group onto a cyclohexane ring, as seen in (3,3-Difluorocyclohexyl)methanamine, imparts several critical changes compared to its non-fluorinated counterpart:
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Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism.[4]
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Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the neighboring primary amine through an inductive effect, influencing the molecule's ionization state at physiological pH.[4][5]
-
Conformational Restriction: The presence of the CF2 group introduces distinct steric and electronic effects that can lock the cyclohexane ring into a preferred conformation, reducing conformational flexibility and potentially leading to higher binding affinity and selectivity.[6][7]
-
Lipophilicity and Solubility: Fluorination often increases a molecule's lipophilicity (LogP), which can affect membrane permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]
(3,3-Difluorocyclohexyl)methanamine, with its primary amine "handle" for further chemical elaboration, thus represents a versatile scaffold for embedding these desirable properties into novel therapeutic candidates.
Table 1: Core Physicochemical Properties of (3,3-Difluorocyclohexyl)methanamine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1379151-12-8 | [8] |
| Molecular Formula | C7H13F2N | [8] |
| Molecular Weight | 149.185 g/mol | [8] |
| Heavy Atom Count | 10 | [9] |
| Rotatable Bond Count | 1 | [9] |
| Topological Polar Surface Area | 26 Ų |[9] |
Synthesis Pathway: From Ketone to Fluorinated Amine
The synthesis of (3,3-Difluorocyclohexyl)methanamine can be approached through a logical, multi-step sequence starting from a readily available precursor, 1,3-cyclohexanedione. The general strategy involves the protection of one ketone, reduction of the other, introduction of the aminomethyl precursor, followed by deprotection and geminal fluorination. A more direct, though exemplary, pathway can be adapted from methodologies developed for related structures, such as 2,2-difluorocycloalkyl methylamines.[10] A plausible and efficient route is outlined below.
Logical Synthesis Workflow
Caption: Synthetic workflow for (3,3-Difluorocyclohexyl)methanamine.
Experimental Protocol: A Self-Validating Approach
Step 1: Synthesis of 3-Oxocyclohexanecarbonitrile (Intermediate I)
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To a stirred suspension of sodium hydride (NaH, 1.1 eq.) in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (N2), add a solution of cyclohexane-1,3-dione (1.0 eq.) dropwise at 0 °C.
-
Allow the mixture to stir for 30 minutes at 0 °C.
-
Add a solution of tosylmethyl isocyanide (TosMIC, 1.05 eq.) in THF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield Intermediate I.
Step 2: Reduction to 3-Oxocyclohexylmethanamine (Intermediate II)
-
Dissolve 3-Oxocyclohexanecarbonitrile (Intermediate I, 1.0 eq.) in methanol or ethanol.
-
Add a catalytic amount of Raney Nickel or a similar reduction catalyst (e.g., Rh/C).[11]
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 4-8 hours.[11]
-
Validation: Monitor the disappearance of the nitrile group using IR spectroscopy (disappearance of the C≡N stretch around 2250 cm⁻¹).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Intermediate II, which may be used in the next step without further purification.
Step 3: Geminal Fluorination to (3,3-Difluorocyclohexyl)methanamine
-
Dissolve the crude 3-Oxocyclohexylmethanamine (Intermediate II, 1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) under an inert atmosphere. It is critical to protect the amine functionality at this stage, for instance as a Boc-carbamate, to prevent side reactions.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (2.2 eq.) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours.
-
Validation: Monitor the reaction by ¹⁹F NMR to observe the appearance of the product signal, or by LC-MS to confirm the mass of the fluorinated product.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers, extract the aqueous phase with DCM, and combine the organic layers. Dry over anhydrous sodium sulfate and concentrate.
-
Following purification via column chromatography, deprotect the amine (if protected) to yield the final product, (3,3-Difluorocyclohexyl)methanamine.
Molecular Structure Elucidation: A Spectroscopic Deep Dive
Confirming the precise molecular structure requires a multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of each atom. For this molecule, the spectra are complicated by the chair conformation and through-bond couplings to fluorine.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, representative values)
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Coupling (Hz) | Predicted ¹³C Shift (ppm), Multiplicity, J(C-F) (Hz) | Causality & Rationale |
|---|---|---|---|
| -CH₂-NH₂ | ~2.7-2.9, d, J(H-H) ≈ 7 | ~45-48, s | Protons on a carbon adjacent to an electronegative nitrogen atom are deshielded.[12] |
| -NH₂ | ~1.5-2.5, br s | N/A | Broad signal due to quadrupole broadening and exchange with trace water; position is concentration-dependent. |
| C1-H | ~1.8-2.0, m | ~35-38, t, J ≈ 4-6 | The methine proton is coupled to four other protons on adjacent carbons. The carbon shows a small triplet coupling to the distant F atoms. |
| C2-H₂, C4-H₂ | ~1.9-2.2 (ax), ~1.6-1.8 (eq), m | ~38-42, t, J ≈ 20-25 | These protons are diastereotopic and experience complex splitting from geminal, vicinal, and H-F couplings. The carbons show a large triplet coupling to the geminal fluorines.[13] |
| C3-F₂ | N/A | ~120-125, t, J ≈ 240-250 | The carbon directly bonded to two fluorine atoms is significantly deshielded and exhibits a large one-bond C-F coupling, appearing as a triplet.[13] |
| C5-H₂ | ~1.3-1.5, m | ~20-23, s | These protons are furthest from the electron-withdrawing groups and are therefore the most shielded. The carbon shows no significant C-F coupling. |
| C6-H₂ | ~1.1-1.3 (ax), ~1.7-1.9 (eq), m | ~28-31, t, J ≈ 4-6 | Protons are diastereotopic. The carbon shows a small triplet coupling to the distant F atoms. |
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¹⁹F NMR Spectroscopy: A proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal (a singlet, as the two fluorine atoms are chemically equivalent) at approximately -90 to -110 ppm relative to CFCl₃.[13] This provides unequivocal evidence for the presence of the CF₂ group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Expected Molecular Ion (M⁺): A peak at m/z = 149.10, corresponding to the molecular formula C₇H₁₃F₂N.[8][9]
-
Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the aminomethyl group (-CH₂NH₂), resulting in a significant fragment ion at m/z = 119. This corresponds to the difluorocyclohexyl cation. Further fragmentation of the cyclohexane ring would also be observed.
Conformational Analysis: The Chair Equilibrium
Like all substituted cyclohexanes, (3,3-Difluorocyclohexyl)methanamine exists in a dynamic equilibrium between two chair conformations. The position of this equilibrium is dictated by the steric and electronic properties of the substituents.
The Dominant Conformation
The primary determinant of conformational preference in monosubstituted cyclohexanes is the steric bulk of the substituent, which overwhelmingly favors the equatorial position to avoid destabilizing 1,3-diaxial interactions.[7] The aminomethyl group (-CH₂NH₂) is significantly bulkier than a hydrogen atom.
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. calpaclab.com [calpaclab.com]
- 9. (4,4-Difluorocyclohexyl)methanamine | C7H13F2N | CID 15604494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN107673978B - Intermediate of 2, 2-difluorocycloalkyl methylamine and preparation method thereof - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications [elchemy.com]
- 13. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
